N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide is a complex organic compound that features an aziridine ring, a cyclopropyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Coupling with the Phenyl Group: The phenyl group is attached through nucleophilic substitution reactions, where the aziridine ring acts as a nucleophile.
Formation of the Final Compound: The final step involves the coupling of the intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or ring-opened products.
Scientific Research Applications
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high strength or specific reactivity.
Mechanism of Action
The mechanism of action of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may enhance the compound’s stability and reactivity, allowing it to interact with a broader range of targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl]benzamide
- N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl]-2-pyrazol-1-ylacetamide
Uniqueness
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide is unique due to the presence of both the aziridine ring and the cyclopropyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(13-3-4-13)18-14-5-7-16(8-6-14)21-11-15-10-19(15)9-12-1-2-12/h5-8,12-13,15H,1-4,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKWWCYMHNVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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